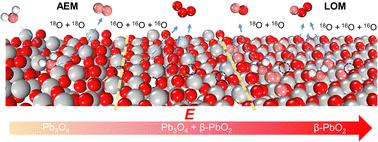Phase shuttling-enhanced electrochemical ozone production
EES Catalysis Pub Date: 2023-03-13 DOI: 10.1039/d3ey00015j
Abstract
Ozone can be produced by the electrochemical oxidation of water, which provides a technical solution to on-demand ozone production for disinfection and sterilization. Lead oxides have been found to be unique in catalyzing such a process. However, the fundamental understanding of these catalysts’ mechanisms remains limited, hindering the development of high-performance catalysts for electrochemical ozone production (EOP). Herein, the effect of phase shuttling on the reactivity of Pb3O4 was systematically investigated during the EOP process by in situ/ex situ characterizations. It was found that Pb3O4 undergoes a phase shuttle towards β-PbO2 via the lattice oxygen oxidation mechanism (LOM) pathway, and the reconstructed β-PbO2 shows enhanced EOP activity and stability compared to commercial β-PbO2. The ex situ characterization of materials combined with theoretical calculations reveals that the performance enhancement is mainly attributed to the stable presence of (101) and (110) surfaces in the reconstructed β-PbO2 with undercoordinated Pb–O. Pourbaix diagrams of lead oxides calculated by DFT demonstrate that the phase shuttling to β-PbO2 is thermodynamically favorable under EOP conditions. Surface Pourbaix diagrams of β-PbO2(101) and Pb3O4(110) further reveal the adsorption behavior of O*/OH* intermediates and explain the observed change of EOP kinetics at ∼1.6 V vs. RHE. The catalyst is integrated and assembled in a membrane electrode assembly (MEA) electrolyzer, and the produced ozonated water successfully inactivated severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This work provides a new insight into EOP catalysts and demonstrates the possibilities of further optimization of electrochemical approaches for on-demand ozone generation.
Recommended Literature
- [1] High internal phase emulsions stabilized solely by whey protein isolate-low methoxyl pectin complexes: effect of pH and polymer concentration†
- [2] Photolysis of 2,3-diphenylcycloprop-2-enecarboxylic acid azide and its homologue
- [3] Mechanistic insights for regulating the site occupancy, valence states and optical transitions of Mn ions in yttrium–aluminum garnets via codoping†
- [4] A surface plasmon enabled liquid-junction photovoltaic cell
- [5] Front cover
- [6] Progress on photocatalytic semiconductor hybrids for bacterial inactivation
- [7] Contents and Highlights in Chemical Science
- [8] Discrete and polymeric organometallic-organic assemblies based on the diarsene complex [(Cp)2Mo2(CO)4(μ,η2-As2)], AgPF6 and N-donor organic molecules†
- [9] Efficient hydrodeoxygenation of lignin-derived phenols and dimeric ethers with synergistic [Bmim]PF6-Ru/SBA-15 catalysis under acid free conditions†
- [10] General and physical chemistry
Journal Name:EES Catalysis
Research Products
-
CAS no.: 14919-36-9









